molecular formula C9H8F3NO2 B3051917 2,2,2-trifluoroethyl N-phenylcarbamate CAS No. 370-32-1

2,2,2-trifluoroethyl N-phenylcarbamate

Cat. No.: B3051917
CAS No.: 370-32-1
M. Wt: 219.16 g/mol
InChI Key: DWYDJEHECXADHP-UHFFFAOYSA-N
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Description

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at the para and ortho positions.

Nitration: Using nitrating agents like nitric acid in sulfuric acid under controlled temperatures can install a nitro group, primarily at the para position.

Friedel-Crafts Acylation/Alkylation: Under Lewis acid catalysis, acyl or alkyl groups can be added to the ring. The choice of catalyst and conditions is crucial to avoid cleavage of the carbamate (B1207046).

The key to these transformations is chemoselectivity—finding reaction conditions that modify the ring without cleaving the carbamate protecting group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoroethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-15-8(14)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYDJEHECXADHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958171
Record name 2,2,2-Trifluoroethyl hydrogen phenylcarbonimidate
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Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-32-1
Record name 2,2,2-Trifluoroethanol phenylcarbamate
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Record name NSC202686
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Record name 2,2,2-Trifluoroethyl hydrogen phenylcarbonimidate
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N Derivatization:the Carbamate Nitrogen Can Also Be a Site for Derivatization.

Biotransformations and Chemical Modification by Microorganisms

While specific studies on the microbial transformation of this compound are not extensively documented, the biodegradation pathways for the broader class of carbamate compounds, particularly those used as pesticides, are well-established. bohrium.comresearchgate.net Microbial degradation is a primary route for the removal of these compounds from the environment and typically involves enzymatic processes. nih.govbohrium.com

The major initial route for the biotransformation of N-phenylcarbamates is hydrolysis of the carbamate ester linkage. bohrium.com This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases, which are produced by a wide variety of soil and water microorganisms. bohrium.com The hydrolytic cleavage of this compound would yield aniline (B41778) and 2,2,2-trifluoroethanol (B45653).

Aniline + CO₂ + HOCH₂CF₃

These initial breakdown products are generally less toxic than the parent carbamate and are further metabolized by microorganisms. Aniline, for example, can be hydroxylated to form catechols, which then undergo ring cleavage and enter central metabolic pathways. nih.gov

Numerous bacterial and fungal species have been identified as capable of degrading carbamate pesticides. These microorganisms can utilize the carbamates as a source of carbon, nitrogen, or energy. nih.gov

Table 2: Examples of Microorganisms Involved in Carbamate Degradation
Microorganism GenusExample Carbamate DegradedReference
PseudomonasCarbofuran, Carbaryl nih.gov
AspergillusCarbamates nih.gov
StenotrophomonasCarbamates nih.gov
EnterobacterCarbamates nih.gov
TrichodermaCarbamates nih.gov

The efficiency of this biodegradation depends on various environmental factors, including temperature, pH, moisture, and the availability of other nutrients. tandfonline.com The enzymatic machinery for carbamate degradation has evolved in these microorganisms, likely as an adaptive response to the presence of these compounds in the environment. nih.gov

Reactivity and Organic Transformations of 2,2,2 Trifluoroethyl N Phenylcarbamate

General Reactivity Profiles and Chemical Transformations

2,2,2-Trifluoroethyl N-phenylcarbamate is a molecule whose reactivity is governed by the interplay of its constituent functional groups: the carbamate (B1207046) linkage, the electron-withdrawing 2,2,2-trifluoroethyl group, the N-H proton, and the aromatic phenyl ring. The trifluoroethyl group significantly increases the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated alkyl counterparts.

The N-H proton is weakly acidic and can be removed by a suitable base. This deprotonation is a key step in several transformations. Under strongly basic conditions, phenylcarbamates derived from primary amines are known to react via an Elimination-1, conjugate-base (E1cb)-type mechanism. This involves the formation of a transient phenyl isocyanate intermediate, which can then be trapped by various nucleophiles. For instance, reaction with amines leads to the formation of unsymmetrical ureas. Phenylcarbamates are generally stable in acidic aqueous media and relatively stable in dilute basic solutions, allowing for aqueous workups under these conditions. nih.gov

The carbamate can also undergo transesterification reactions. Studies on similar O-methyl-N-phenyl carbamates have shown that the reaction kinetics are influenced by substituents on the aromatic ring and the nature of the alcohol used. rsc.org Electron-withdrawing groups on the phenyl ring facilitate the process, a principle that underscores the electronic effects governing the molecule's reactivity. rsc.org Additionally, the trifluoroethoxy group can act as a leaving group in reactions with strong nucleophiles.

Role as a Versatile Building Block in Complex Organic Molecule Construction

Organic building blocks are functionalized molecules that serve as the foundational components for the modular construction of more complex molecular architectures. sigmaaldrich.com this compound functions as a valuable bifunctional building block in organic synthesis, primarily serving two strategic roles: as a stable, protected form of aniline (B41778) and as a reagent for introducing the 2,2,2-trifluoroethoxycarbonyl moiety.

The use of the trifluoroethoxycarbonyl group as a protecting group for amines allows for various transformations to be performed on the phenyl ring or other parts of a larger molecule without affecting the amine functionality. The stability of the carbamate under certain conditions permits selective reactions at other sites. Once the desired modifications are complete, the protecting group can be cleaved to liberate the free aniline derivative.

Furthermore, the molecule can be used to introduce the trifluoroethyl group into other molecules. The introduction of fluorine-containing groups, such as the trifluoroethyl group, is a critical strategy in medicinal chemistry and materials science to modulate properties like metabolic stability, lipophilicity, and binding affinity. nih.govtechnologypublisher.com The reactivity of the carbamate allows for its incorporation into larger scaffolds, making this compound a useful synthon for developing novel fluorinated compounds. nih.gov

Pathways for Carbamate Cleavage and Functional Group Interconversions

The cleavage of the carbamate bond in this compound is a key transformation that unmasks the constituent amine and alcohol, enabling further functional group interconversions. The conditions for this cleavage determine the products and the compatibility with other functional groups in the molecule.

Hydrolytic Cleavage:

Basic Hydrolysis (Saponification): Treatment with a strong aqueous base, such as sodium hydroxide, followed by acidification, leads to the cleavage of the carbamate. This pathway typically proceeds through a BAc2 mechanism (base-catalyzed acyl oxygen cleavage) to yield aniline, 2,2,2-trifluoroethanol (B45653), and carbon dioxide (after neutralization). nih.gov

Acidic Hydrolysis: Under strong acidic conditions, the carbamate can be hydrolyzed to aniline, 2,2,2-trifluoroethanol, and carbon dioxide. This method is often less compatible with acid-sensitive functional groups.

Non-Hydrolytic Cleavage and Transformation: A notable transformation involves the use of tetra-n-butylammonium fluoride (B91410) (TBAF). In the presence of a catalytic amount of TBAF, phenylcarbamates of primary amines can be converted into the corresponding symmetrical urea. nih.gov This reaction proceeds through the previously mentioned isocyanate intermediate, which is trapped by another molecule of the starting amine (generated in situ or added) to form the urea. This provides a mild, non-hydrolytic method for converting the carbamate into a different functional group.

The liberated aniline from cleavage reactions is a versatile intermediate for numerous functional group interconversions, including diazotization to form diazonium salts, acylation to form amides, and alkylation to form substituted anilines. vanderbilt.eduscribd.com

Table 1: Summary of Carbamate Cleavage and Transformation Pathways
Reagents and ConditionsPrimary ProductsMechanism/Notes
NaOH (aq), then H3O+Aniline, 2,2,2-Trifluoroethanol, CO2Basic Hydrolysis (Saponification)
H3O+, HeatAniline, 2,2,2-Trifluoroethanol, CO2Acidic Hydrolysis
TBAF (catalytic), Anhydrous SolventN,N'-DiphenylureaProceeds via an isocyanate intermediate. nih.gov

Chemo- and Regioselective Derivatization Strategies

The structure of this compound offers several sites for selective chemical modification, allowing for the synthesis of a diverse range of derivatives. The main strategies focus on the aromatic ring and the nitrogen atom.

Mechanistic Investigations of 2,2,2 Trifluoroethyl N Phenylcarbamate Reactions

Detailed Reaction Mechanisms for Carbamate (B1207046) Formation and Conversion

The formation of 2,2,2-trifluoroethyl N-phenylcarbamate can be achieved through several mechanistic pathways, primarily involving the reaction of an isocyanate with an alcohol or the transesterification of another carbamate.

Formation from Phenyl Isocyanate and 2,2,2-Trifluoroethanol (B45653): The most direct route to this compound is the nucleophilic addition of 2,2,2-trifluoroethanol to phenyl isocyanate. The mechanism is generally understood to be a concerted process, although it can be influenced by the reaction conditions and the presence of catalysts. The reaction initiates with the attack of the oxygen atom from the hydroxyl group of 2,2,2-trifluoroethanol on the electrophilic carbonyl carbon of the isocyanate group (-N=C=O). Simultaneously, the hydrogen atom from the alcohol's hydroxyl group is transferred to the nitrogen atom of the isocyanate. kuleuven.beresearchgate.net

Theoretical studies on similar systems, such as the reaction between phenyl isocyanate and methanol (B129727) or propanol (B110389), suggest the formation of a reactant complex (RC) followed by a transition state (TS) leading to the final carbamate product. mdpi.commdpi.com In the absence of a catalyst, the reaction may proceed through a cyclic transition state involving one or more alcohol molecules, which act as a proton shuttle to facilitate the hydrogen transfer. kuleuven.be Kinetic investigations have shown that the reaction can involve two or three alcohol molecules, with alcohol trimers becoming the dominant reacting species at higher concentrations. kuleuven.be This multimolecular mechanism helps to lower the activation energy of the transition state.

Step 1: Reactant Association: Phenyl isocyanate and 2,2,2-trifluoroethanol form an initial reactant complex.

Step 2: Nucleophilic Attack and Proton Transfer: The alcohol's oxygen attacks the isocyanate's carbonyl carbon, with a concurrent transfer of the hydroxyl proton to the isocyanate's nitrogen, proceeding through a single transition state.

Step 3: Product Formation: The stable C-O and N-H bonds are formed, yielding the this compound.

Transesterification Route: An alternative pathway to synthesize this compound is through the transesterification of a different N-phenylcarbamate ester, such as methyl N-phenylcarbamate. This reaction involves substituting the existing alkoxy group (e.g., methoxy) with a 2,2,2-trifluoroethoxy group. Transesterification can be catalyzed by either acids or bases. wikipedia.org

Under basic conditions, the mechanism proceeds via a nucleophilic addition-elimination pathway:

Step 1: Deprotonation: A strong base generates the 2,2,2-trifluoroethoxide anion from 2,2,2-trifluoroethanol, increasing its nucleophilicity.

Step 2: Nucleophilic Addition: The trifluoroethoxide ion attacks the carbonyl carbon of the starting carbamate (e.g., methyl N-phenylcarbamate) to form a tetrahedral intermediate. rsc.orgmasterorganicchemistry.com

Step 3: Elimination: The tetrahedral intermediate collapses, eliminating the original alkoxide group (e.g., methoxide) to form the final product, this compound. wikipedia.orgrsc.org

Acid-catalyzed transesterification involves the protonation of the carbamate's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack by 2,2,2-trifluoroethanol. wikipedia.orgmasterorganicchemistry.com

Insights into Catalyst-Mediated Pathways and Intermediates (e.g., Organotin Catalysis, Base Mediation)

The formation of carbamates is often accelerated by catalysts. Organotin compounds and bases are particularly effective in mediating these reactions.

Organotin Catalysis: Dibutyltin dilaurate (DBTDL) is a widely used organotin catalyst for urethane (B1682113) formation. wikipedia.org Its catalytic mechanism involves the formation of a tin-alkoxide intermediate.

The proposed catalytic cycle with DBTDL for the reaction of phenyl isocyanate and 2,2,2-trifluoroethanol is as follows:

Step 1: Catalyst-Alcohol Interaction: The organotin catalyst reacts with 2,2,2-trifluoroethanol to form an activated tin-alkoxide complex, releasing lauric acid.

Step 2: Coordination with Isocyanate: The phenyl isocyanate coordinates to the tin atom of the complex. This brings the alcohol and isocyanate into close proximity and activates the isocyanate group.

Step 3: Insertion and Product Formation: The coordinated alcohol attacks the isocyanate's carbonyl carbon, leading to the formation of the carbamate. The product is then released.

Step 4: Catalyst Regeneration: The catalyst is regenerated and can enter another catalytic cycle.

This mechanism effectively lowers the activation energy by organizing the reactants and activating the electrophilic center of the isocyanate.

Base Mediation: Base catalysis is common in carbamate synthesis, particularly in transesterification reactions and reactions involving chloroformates. In the context of the reaction between phenyl isocyanate and 2,2,2-trifluoroethanol, a base can facilitate the reaction by deprotonating the alcohol.

The mechanism involves:

Step 1: Formation of the Alkoxide: A base (B:) removes a proton from 2,2,2-trifluoroethanol, forming the more nucleophilic 2,2,2-trifluoroethoxide ion (CF₃CH₂O⁻) and the protonated base (BH⁺).

Step 2: Nucleophilic Attack: The highly reactive trifluoroethoxide ion attacks the electrophilic carbonyl carbon of the phenyl isocyanate, forming a tetrahedral intermediate anion.

Step 3: Proton Transfer: The intermediate is protonated by the protonated base (BH⁺) to yield the final carbamate product and regenerate the base catalyst.

This pathway is particularly effective because the increased nucleophilicity of the alkoxide significantly accelerates the rate of attack on the isocyanate. nih.gov

Mechanistic Aspects of the Trifluoroethyl Group Influence on Reaction Pathways and Selectivity

The 2,2,2-trifluoroethyl group exerts a significant influence on the reaction pathways and selectivity in the formation of this compound due to its strong electron-withdrawing nature.

Inductive Effect: The three fluorine atoms on the ethyl group create a powerful negative inductive effect (-I effect). nih.gov This effect has several consequences for the reactivity of 2,2,2-trifluoroethanol:

Increased Acidity: The electron-withdrawing CF₃ group polarizes the O-H bond, making 2,2,2-trifluoroethanol more acidic than non-fluorinated alcohols like ethanol. This facilitates deprotonation by a base, which is a key step in base-catalyzed mechanisms.

Decreased Nucleophilicity: The same inductive effect that increases acidity also reduces the electron density on the hydroxyl oxygen. This makes the neutral 2,2,2-trifluoroethanol a weaker nucleophile compared to its non-fluorinated counterparts. Consequently, the uncatalyzed reaction with phenyl isocyanate is slower than with ethanol. The use of a catalyst becomes more critical to achieve reasonable reaction rates. rsc.org

Influence on Reaction Selectivity: In competitive reactions with multiple nucleophiles, the electronic properties of the trifluoroethyl group can dictate selectivity. For instance, in a system containing both a non-fluorinated alcohol and 2,2,2-trifluoroethanol, a base catalyst would preferentially deprotonate the more acidic 2,2,2-trifluoroethanol, potentially leading to the selective formation of the trifluoroethyl carbamate. However, in an uncatalyzed or acid-catalyzed reaction, the more nucleophilic non-fluorinated alcohol might react faster. The choice of solvent can also modulate this selectivity; solvents like 2,2,2-trifluoroethanol itself can influence the solvation and reactivity of nucleophiles. hw.ac.uk

Furthermore, the stability of the resulting carbamate is also affected. The electron-withdrawing trifluoroethyl group can influence the conformational properties and the rotational barrier of the N-C(O) bond in the final product. nih.gov

Computational Studies on Reaction Energetics, Transition States, and Reaction Path Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the energetics and mechanisms of carbamate formation. nih.gov While specific studies on this compound are limited, data from model systems like the reaction of phenyl isocyanate with methanol or propanol can be extrapolated to understand the key energetic features. mdpi.commdpi.com

Reaction Energetics: Theoretical calculations for the uncatalyzed reaction of phenyl isocyanate with alcohols show a significant activation energy barrier. For the reaction with methanol, the calculated activation energy (ΔE‡) is typically high, but it is substantially lowered when additional alcohol molecules are included in the transition state model, supporting the multimolecular mechanism. kuleuven.be

For catalyzed reactions, computational studies reveal a marked decrease in the activation barrier. In the presence of an amine catalyst, the reaction proceeds through a lower-energy transition state where the catalyst facilitates proton transfer. researchgate.net

The table below presents typical calculated energy values for the reaction between phenyl isocyanate and an alcohol, based on computational studies of similar systems. These values illustrate the energetic landscape of the reaction.

Reaction StepSpeciesRelative Energy (ΔE₀) (kJ/mol)Description
1Reactants (R)0.0Phenyl Isocyanate + Alcohol
2Reactant Complex (RC)-10 to -20Pre-reaction hydrogen-bonded complex
3Transition State (TS)+80 to +120Uncatalyzed activation energy barrier
4Product (P)-90 to -110Final Carbamate Product

Note: Values are approximate and based on G3MP2BHandHLYP composite method calculations for model systems in a solvent like acetonitrile. mdpi.com

For base-catalyzed reactions, the transition state involves the attack of the alkoxide ion on the isocyanate. For organotin-catalyzed reactions, the transition state involves the coordination of both reactants to the tin center, creating a well-organized, low-energy pathway for the reaction to proceed.

These computational models are crucial for understanding the subtle electronic and steric factors that govern the reaction rate and for designing more efficient catalytic systems for carbamate synthesis. nih.govresearchgate.net

Structural Elucidation and Conformational Analysis of 2,2,2 Trifluoroethyl N Phenylcarbamate

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the unambiguous structural confirmation and characterization of 2,2,2-trifluoroethyl N-phenylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation and Dynamic Studies

NMR spectroscopy is a primary tool for elucidating the molecular structure of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus, confirming the connectivity of the atoms. walisongo.ac.id

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons of the phenyl group, the N-H proton of the carbamate (B1207046) linkage, and the methylene (B1212753) protons of the trifluoroethyl group. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the phenyl ring. The N-H proton signal is typically a broad singlet, and its chemical shift can be influenced by solvent and temperature. The methylene protons (-CH₂-) adjacent to the trifluoromethyl group appear as a quartet due to coupling with the three fluorine atoms.

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbonyl carbon of the carbamate, the carbons of the phenyl ring, the methylene carbon, and the trifluoromethyl carbon. The chemical shift of the carbonyl carbon is characteristic of carbamates. The phenyl carbons exhibit signals in the aromatic region, and their specific shifts can be assigned based on established substituent effects. The methylene carbon signal is split into a quartet by the three fluorine atoms, a phenomenon known as ¹³C-¹⁹F coupling. walisongo.ac.id The trifluoromethyl carbon also appears as a quartet due to one-bond coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. ed.ac.uknsf.gov For this compound, the ¹⁹F NMR spectrum typically shows a triplet, resulting from coupling with the adjacent methylene protons. The chemical shift of the trifluoromethyl group is a sensitive probe of its electronic environment. rsc.org Dynamic NMR (DNMR) studies at variable temperatures can be employed to investigate conformational changes, such as restricted rotation around the C-N bond of the carbamate group. researchgate.net

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H7.0-7.5m-Aromatic (C₆H₅)
¹H8.0-8.5br s-N-H
¹H4.4-4.6qJHF ≈ 8-9-OCH₂CF₃
¹³C153-155s-C=O
¹³C118-140m-Aromatic (C₆H₅)
¹³C60-62qJCF ≈ 35-38-OCH₂CF₃
¹³C123-125qJCF ≈ 277-280-CF₃
¹⁹F-74 to -75tJHF ≈ 8-9-CF₃

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy for Molecular Characterization

HRMS and IR spectroscopy provide complementary information to confirm the molecular formula and identify key functional groups in this compound. manchester.ac.uk

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental composition. nih.govmdpi.com For this compound (C₉H₈F₃NO₂), the experimentally measured monoisotopic mass will be very close to the calculated value of 219.0507 Da. nih.gov This technique is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will exhibit several key absorption bands:

N-H Stretch: A sharp peak typically appears in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the carbamate group.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl ring.

C=O Stretch (Carbonyl): A strong, sharp absorption band is observed in the range of 1700-1730 cm⁻¹, which is characteristic of the carbonyl group in a carbamate.

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are indicative of the C-F stretching vibrations of the trifluoromethyl group.

C-N Stretch: The C-N stretching vibration of the carbamate typically appears in the 1200-1350 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the ester part of the carbamate are usually found in the 1000-1300 cm⁻¹ range.

Conformational Isomerism and Rotational Barriers

The carbamate linkage in this compound exhibits restricted rotation, leading to the existence of conformational isomers.

Analysis of C-N Bond Rotational Dynamics in N-Phenylcarbamates

The C-N bond in carbamates possesses a partial double bond character due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This results in a significant energy barrier to rotation around this bond, leading to the existence of syn and anti (or E and Z) rotamers. researchgate.net In N-phenylcarbamates, this rotational barrier is generally lower than in N-alkylcarbamates. nih.govacs.org For instance, the rotational barrier in N-alkylcarbamates is around 16 kcal/mol, while for N-phenylcarbamates, it is lowered to approximately 12.5 kcal/mol. nih.govacs.org The dynamics of this rotation can be studied using variable temperature NMR spectroscopy, where the coalescence of the signals from the two rotamers at higher temperatures allows for the calculation of the rotational energy barrier. nd.edu

Impact of Trifluoroethyl and Phenyl Substituents on Conformational Preferences and Barrier Heights

The substituents on the nitrogen and oxygen atoms of the carbamate group significantly influence the conformational preferences and the height of the rotational barrier.

Phenyl Substituent: The electron-withdrawing nature of the phenyl group on the nitrogen atom reduces the electron density on the nitrogen, which in turn decreases the delocalization of its lone pair into the carbonyl group. acs.orgnd.edu This leads to a decrease in the double bond character of the C-N bond and consequently lowers the rotational barrier compared to N-alkylcarbamates. nih.gov

Trifluoroethyl Substituent: The strongly electron-withdrawing trifluoroethyl group attached to the oxygen atom also influences the electronic properties of the carbamate. This group can affect the stability of the different conformers through steric and electronic effects. researchgate.net The trifluoromethyl group's inductive effect can influence the electron density on the carbonyl oxygen, which may have a subtle effect on the C-N bond's double bond character and the rotational barrier. Furthermore, steric interactions between the bulky trifluoroethyl group and the phenyl ring can influence the preferred conformation. acs.org Studies on related fluorinated carbamates have utilized ¹⁹F NMR to probe rotational isomerism. researchgate.net

Theoretical Studies on Molecular Geometry, Electronic Structure, and Intermolecular Interactions (e.g., Hydrogen Bonding)

Computational chemistry provides valuable insights into the molecular properties of this compound that complement experimental findings. nih.gov

Molecular Geometry and Electronic Structure: Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the optimized molecular geometry, bond lengths, and bond angles of the different conformers. These calculations can also provide information about the electronic structure, including the distribution of electron density and molecular orbital energies. nih.gov Computational studies on related N-phenylcarbamates have shown that the C(carbonyl)-N bond is longer in N-arylcarbamates compared to N-alkylcarbamates, which is consistent with a lower rotational barrier. nih.govacs.org

Intermolecular Interactions: The presence of the N-H group and the carbonyl oxygen allows this compound to participate in intermolecular hydrogen bonding. gatech.edu In the solid state, N-phenylcarbamates are known to form infinite one-dimensional chains through N-H···O=C hydrogen bonds. nih.govscienceopen.com The fluorine atoms of the trifluoroethyl group can also participate in weaker intermolecular interactions. mdpi.comresearchgate.net Theoretical studies can quantify the strength of these hydrogen bonds and other non-covalent interactions, which are crucial for understanding the crystal packing and physical properties of the compound. mdpi.com

Computational Chemistry Applications in 2,2,2 Trifluoroethyl N Phenylcarbamate Research

Quantum Chemical Calculations for Synthesis Optimization and Yield Enhancement

While specific quantum chemical studies aimed at optimizing the synthesis of 2,2,2-trifluoroethyl N-phenylcarbamate are not extensively documented in the literature, the principles of this approach are well-established and can be applied to this system. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can be instrumental in elucidating reaction mechanisms, identifying transition states, and predicting reaction kinetics. This information is crucial for optimizing reaction conditions to enhance product yield and minimize the formation of byproducts.

For the synthesis of this compound, which is typically formed from the reaction of phenyl isocyanate with 2,2,2-trifluoroethanol (B45653), quantum chemical calculations can be employed to:

Model the reaction pathway: By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the identification of the most favorable reaction mechanism.

Determine activation energies: The calculated energy barrier of the rate-determining step can provide a quantitative measure of the reaction rate. This information can guide the selection of catalysts or the optimization of reaction temperature to accelerate the reaction.

Investigate the role of catalysts: Computational models can be used to study the interaction of catalysts with the reactants and intermediates, providing insights into how catalysts lower the activation energy and enhance the reaction rate.

Predict regioselectivity and stereoselectivity: For more complex carbamate (B1207046) syntheses, quantum chemical calculations can predict the preferred sites of reaction, which is essential for controlling the formation of specific isomers.

By applying these computational strategies, researchers can gain a deeper understanding of the underlying chemical processes involved in the synthesis of this compound, leading to more efficient and selective synthetic protocols.

Ab Initio and Density Functional Theory (DFT) for Molecular Properties and Dynamics

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for the accurate prediction of a wide range of molecular properties. For this compound, these methods can provide valuable information about its electronic structure, geometry, and vibrational frequencies.

The PubChem database provides a summary of computed properties for this compound, which are likely derived from such computational methods.

Computed Molecular Properties of this compound

PropertyValue
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Exact Mass 219.05071298 g/mol
XLogP3 2.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Topological Polar Surface Area 38.3 Ų
Heavy Atom Count 15
Formal Charge 0
Complexity 243

Data sourced from PubChem CID 9722.

Beyond these basic properties, ab initio and DFT calculations can be used to investigate:

Conformational analysis: The trifluoroethyl and phenyl groups can rotate around the carbamate linkage, leading to different conformers. Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion, providing insights into the molecule's flexibility and preferred shapes.

Electronic properties: The distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) can be calculated. These properties are crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the electronic properties of the carbamate moiety.

Vibrational spectra: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated spectra with experimental data, the vibrational modes can be assigned, and the molecular structure can be confirmed.

Molecular dynamics (MD) simulations, which are often parameterized using data from quantum chemical calculations, can be used to study the dynamic behavior of this compound in different environments, such as in solution or in the solid state. These simulations can provide information about the molecule's conformational dynamics, solvation, and transport properties.

Reaction Path Modeling and Prediction of Chemical Behavior

Reaction path modeling is a powerful computational technique used to elucidate the detailed mechanism of a chemical reaction. By mapping the potential energy surface along the reaction coordinate, researchers can identify key intermediates and transition states, and thereby predict the most likely course of a reaction.

For this compound, reaction path modeling can be applied to understand its formation and its subsequent chemical transformations, such as hydrolysis. The hydrolysis of N-phenylcarbamates is known to proceed through different mechanisms depending on the reaction conditions. Under basic conditions, an E1cb-type mechanism involving the formation of a phenyl isocyanate intermediate is often proposed.

Computational modeling can be used to investigate the feasibility of this and other potential reaction pathways for the hydrolysis of this compound. By calculating the activation energies for each step in the proposed mechanisms, the most favorable pathway can be determined. This information is crucial for predicting the stability of the compound under different conditions and for designing strategies to either promote or prevent its degradation.

Furthermore, reaction path modeling can be used to predict the outcomes of other reactions involving this compound, such as its reactions with nucleophiles or electrophiles. This predictive capability is highly valuable in the design of new synthetic applications for this compound.

Modeling of Molecular Interactions and Aggregation Phenomena

The intermolecular interactions of this compound are crucial for understanding its physical properties, such as its melting point, boiling point, and solubility. These interactions also govern its behavior in condensed phases, including its tendency to form aggregates or self-assemble into ordered structures.

Computational modeling provides a powerful means to study these interactions at the molecular level. Molecular dynamics (MD) simulations and Monte Carlo (MC) methods can be used to simulate the behavior of a large number of this compound molecules, allowing for the investigation of:

Hydrogen bonding: The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygen of the trifluoroethoxy group can act as hydrogen bond acceptors. Simulations can reveal the preferred hydrogen bonding patterns and their influence on the structure of the liquid or solid state.

Dipole-dipole interactions: The carbamate group and the trifluoromethyl group are both polar, leading to significant dipole-dipole interactions between molecules.

Fluorine-specific interactions: The highly electronegative fluorine atoms of the trifluoromethyl group can participate in a variety of non-covalent interactions, including weak hydrogen bonds and halogen bonds, which can influence the packing of the molecules in the solid state.

By simulating the behavior of this compound in different solvents, it is also possible to predict its solubility and to understand the nature of the solute-solvent interactions. The study of the aggregation behavior of this molecule is particularly relevant for understanding its potential applications in materials science and its fate in the environment. The insights gained from these simulations can guide the design of new materials with tailored properties and provide a better understanding of the supramolecular chemistry of fluorinated carbamates.

Role of 2,2,2 Trifluoroethyl N Phenylcarbamate in Catalysis and Method Development

Utilization in Organometallic Catalyzed Processes (e.g., Palladium, Rhodium/Copper)

While 2,2,2-trifluoroethyl N-phenylcarbamate itself is not extensively documented as a direct substrate in many common organometallic reactions, its structural components—the N-aryl carbamate (B1207046) and the trifluoroethyl group—play significant roles in processes catalyzed by transition metals like palladium, rhodium, and copper.

Palladium Catalysis: The N-aryl carbamate linkage is frequently constructed using palladium catalysis. Modern methods have been developed for the efficient synthesis of aryl carbamates through the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, using alcohols as nucleophilic trapping agents. mit.edu This approach circumvents the need for more hazardous reagents. Furthermore, palladium catalysis is instrumental in reactions involving the trifluoroethyl moiety. For instance, a palladium-catalyzed cascade reaction involving the C-H trifluoroethylation of aryl iodides followed by a Heck reaction has been developed for the synthesis of ortho-trifluoroethylstyrenes. nih.gov Another key transformation is the palladium-catalyzed trifluoroethylation of organoboronic acids and esters using 2,2,2-trifluoroethyl iodide, which provides a direct route to (trifluoroethyl)arenes. cas.cn

Rhodium/Copper Catalysis: The carbamate group has been effectively employed as a directing group in rhodium-catalyzed C–H activation. In a notable example, O-Phenyl-N-methoxy carbamate, a close analog of the target compound, was used as a substrate in the rhodium-catalyzed atroposelective C–H olefination of arenes. nih.gov In this process, the carbamate functions as a traceless directing group, facilitating the formation of phenol-tethered olefins with high selectivity before being cleaved. nih.gov

Copper catalysis has been widely used to forge new bonds using trifluoroethyl-containing building blocks. These methods highlight the synthetic utility of the trifluoroethyl group found in the title compound. For example, copper-catalyzed protocols have been established for the direct C-H trifluoroethylation of heteroarenes. nih.gov Other developments include the one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofurans and indoles from salicylaldehyde (B1680747) p-tosylhydrazones and 2-bromo-3,3,3-trifluoropropene under copper catalysis. rsc.org Additionally, a simple and efficient copper-catalyzed method for producing aryl or alkyl 2,2,2-trifluoroethyl selenoethers has been reported, demonstrating the versatility of this catalytic system. rsc.org

CatalystSubstratesReagentProduct TypeYieldReference
CuI/phenAryl/Alkyl HalidesElemental Selenium, CF₃CH₂I, NaBH₄2,2,2-Trifluoroethyl SelenoethersModerate to Excellent rsc.org
Copper CatalystSalicylaldehyde p-tosylhydrazones2-Bromo-3,3,3-trifluoropropene2-Trifluoroethyl-substituted BenzofuransUp to 93% rsc.org
Copper(II) CatalystHeteroarenesTrifluoroethylating AgentC-H Trifluoroethylated HeteroarenesGood nih.gov
[RhCp*Cl₂]₂O-Phenyl-N-methoxy carbamate, AlkyneN/APhenol-tethered OlefinsGood nih.gov

Table 1: Representative Organometallic Processes Featuring Carbamate or Trifluoroethyl Moieties.

Participation in Organocatalytic and Base-Promoted Reactions

The N-H bond of the carbamate moiety is a key functional handle for activation in both organocatalytic and base-promoted reactions. Its ability to act as a hydrogen-bond donor is particularly important in asymmetric organocatalysis.

A novel chiral bifunctional organocatalyst, ((S)-pyrrolidin-2-yl)methyl phenylcarbamate, has been developed for the asymmetric Michael addition of ketones to nitroolefins. doi.org In this catalyst, the N-phenylcarbamate group plays a crucial role. The carbamate's N-H proton acts as a hydrogen-bond donor, activating the nitroolefin electrophile and orienting it within the chiral environment created by the catalyst. doi.org This dual activation, in concert with the enamine formed from the pyrrolidine (B122466) moiety and the ketone, allows for the formation of Michael adducts with excellent yields and stereoselectivities. doi.org This demonstrates a sophisticated use of the N-phenylcarbamate structure, not as a reactant, but as an integral part of a catalyst scaffold.

KetoneNitroolefinCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)Reference
Cyclohexanonetrans-β-Nitrostyrene2096>99:1>99 doi.org
Cyclopentanonetrans-β-Nitrostyrene209299:199 doi.org
Acetonetrans-β-Nitrostyrene2085N/A95 doi.org

Table 2: Performance of a Phenylcarbamate-Based Organocatalyst in the Asymmetric Michael Addition. doi.org

In base-promoted reactions, the carbamate N-H is sufficiently acidic to be deprotonated by a suitable base, which can facilitate subsequent reactions. The synthesis of carbamates from amines and chloroformates often proceeds in the presence of a base to neutralize the HCl byproduct. Furthermore, the cleavage of specific carbamate protecting groups, such as the 9-fluorenylmethyl carbamate (Fmoc) group, is a classic example of a base-promoted reaction, typically using piperidine. mit.edu

Development of New Synthetic Methods Featuring Carbamate Moieties

The carbamate functional group is a cornerstone of medicinal chemistry and materials science, prompting the continuous development of new synthetic methods for its construction. nih.govacs.org These methods often aim to improve safety, efficiency, and substrate scope compared to traditional routes.

One significant advancement is the use of palladium catalysis to form N-aryl carbamates. This method involves the cross-coupling of aryl halides or triflates with sodium cyanate, with an alcohol serving as a trapping agent for the in situ-generated isocyanate intermediate. mit.edu This provides a direct and versatile route to a wide range of N-aryl carbamates.

To avoid hazardous reagents like phosgene (B1210022), methodologies using activated mixed carbonates have been developed. Reagents such as p-nitrophenyl chloroformate are reacted with an alcohol to furnish activated carbonates, which are effective and often crystalline alkoxycarbonylating agents for amines. nih.govacs.org

For fluorinated carbamates specifically, a common route involves the synthesis of a corresponding fluorinated isocyanate. A preparative method has been reported for producing 3,3,3-trifluoroethyl isocyanate, which can then be reacted with various nucleophiles, including alcohols, to yield trifluoroethyl-substituted carbamates in high yields. nih.gov

More recently, electrochemical methods have emerged as a mild and practical approach. A novel electrochemical synthesis of carbamoyl (B1232498) fluorides from oxamic acids has been developed using Et₃N·3HF as both a fluoride (B91410) source and an electrolyte. acs.org These carbamoyl fluorides are stable and versatile building blocks that can be readily converted into carbamates, ureas, and other related structures. acs.org

Advanced Synthetic Applications and Design Principles Involving 2,2,2 Trifluoroethyl N Phenylcarbamate

Strategic Application as a Directed Metalation Group (DMG) in Ortho-Functionalization of Aromatic Systems

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This process involves the deprotonation of the position ortho to a directed metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized aryl-lithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol. baranlab.org

The carbamate (B1207046) group, particularly the O-aryl carbamate, is recognized as one of the most powerful DMGs. uwindsor.caacs.org The efficacy of the carbamate group as a DMG stems from its ability to coordinate with the lithium cation of the organolithium base through its lone pair of electrons on the oxygen and/or nitrogen atoms. This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction. baranlab.org

In the context of 2,2,2-trifluoroethyl N-phenylcarbamate, the carbamate moiety can effectively direct the metalation to the ortho-position of the phenyl ring. The general mechanism for the DoM of an N-phenylcarbamate is depicted below:

Directed ortho-metalation of N-phenylcarbamateA generalized scheme for the directed ortho-metalation of an N-phenylcarbamate. The carbamate group directs the organolithium base to deprotonate the ortho-position, forming a lithiated intermediate that can be trapped by an electrophile (E+).

The strength of a DMG is influenced by its ability to coordinate the organolithium reagent and to acidify the ortho-protons. While extensive studies have been conducted on O-aryl N,N-dialkylcarbamates, the principles can be extended to N-phenylcarbamates. The trifluoroethyl group in this compound, with its strong electron-withdrawing nature, is expected to enhance the acidity of the ortho-protons, thereby potentially facilitating the metalation step.

The resulting ortho-lithiated species is a versatile intermediate that can react with a diverse array of electrophiles, leading to the synthesis of various ortho-substituted phenylcarbamates. These products can be further manipulated, for instance, by hydrolysis of the carbamate group to reveal a phenol, thus providing a route to highly substituted phenolic compounds.

Table 1: Examples of Electrophiles Used in Directed ortho-Metalation Reactions

Electrophile Class Specific Example Resulting Functional Group
Alkyl halides Methyl iodide (CH₃I) Methyl (-CH₃)
Aldehydes/Ketones Benzaldehyde (C₆H₅CHO) Hydroxymethyl (-CH(OH)C₆H₅)
Carbon dioxide CO₂ Carboxylic acid (-COOH)
Disulfides Dimethyl disulfide (CH₃SSCH₃) Methylthio (-SCH₃)
Halogen sources Hexachloroethane (C₂Cl₆) Chlorine (-Cl)

Design Considerations for Modulating Chemical Properties and Reactivity

The introduction of fluorine atoms, and particularly the trifluoromethyl group (-CF₃), into organic molecules can profoundly alter their chemical and physical properties. nih.gov In this compound, the trifluoromethyl group on the ethyl ester moiety exerts a strong electron-withdrawing inductive effect (-I effect). wikipedia.org This effect has several important consequences for the stability and reactivity of the molecule.

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing -CF₃ group pulls electron density away from the carbamate carbonyl group. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced electrophilicity can be advantageous in reactions where the carbamate is intended to act as an electrophile.

Enhanced Acidity of the N-H Proton: The inductive effect of the trifluoroethyl group also increases the acidity of the N-H proton of the carbamate. This can influence the reactivity of the molecule in base-mediated reactions and can also affect its hydrogen bonding capabilities.

Stabilization of Potential Anionic Intermediates: The strong electron-withdrawing nature of the trifluoromethyl group can stabilize adjacent negative charges. rsc.org This property is particularly relevant in the context of DoM, as it can contribute to the stabilization of the ortho-lithiated intermediate.

Impact on Chemical Stability: The C-F bond is significantly stronger than the C-H bond, and the presence of multiple fluorine atoms can enhance the thermal and metabolic stability of the molecule. nih.gov The trifluoroethyl group can shield the carbamate linkage from enzymatic hydrolysis, a property that is often exploited in medicinal chemistry.

Table 2: Comparison of Electronic Effects of Ethyl vs. 2,2,2-Trifluoroethyl Groups

Property Ethyl Group (-CH₂CH₃) 2,2,2-Trifluoroethyl Group (-CH₂CF₃)
Inductive Effect Weakly electron-donating (+I) Strongly electron-withdrawing (-I)
Effect on Carbonyl Electrophilicity Decreases Increases
Effect on N-H Acidity Decreases Increases
Stability towards Hydrolysis Lower Higher

Enantioselective Synthesis and Chiral Recognition Studies (e.g., Chromatographic Separations)

While this compound itself is not chiral, its derivatives can be chiral, and the principles of enantioselective synthesis and chiral recognition are relevant to this class of compounds. Carbamates are frequently used as protecting groups or activating groups in the synthesis of chiral molecules. rsc.org

In the context of enantioselective synthesis, chiral catalysts can be employed to introduce stereocenters into molecules containing the this compound scaffold. For example, asymmetric hydrogenation of a prochiral derivative could lead to the formation of a single enantiomer of the product. rsc.org The trifluoroethyl group can play a role in such transformations by influencing the electronic environment of the reactive center and by potentially engaging in non-covalent interactions with the chiral catalyst.

In the area of chiral recognition, carbamate-based chiral stationary phases (CSPs) are widely used in high-performance liquid chromatography (HPLC) for the separation of enantiomers. nih.gov These CSPs often consist of a chiral selector, such as a polysaccharide or a cyclodextrin, derivatized with carbamate groups. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector.

The this compound moiety, if incorporated into a chiral selector or an analyte, could enhance chiral recognition through several mechanisms:

Dipole-Dipole Interactions: The highly polarized C-F bonds and the carbamate group can participate in strong dipole-dipole interactions.

Hydrogen Bonding: The N-H proton of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atoms can act as hydrogen bond acceptors.

Steric Effects: The trifluoroethyl group can create a specific steric environment that favors the binding of one enantiomer over the other.

The unique electronic and steric properties of the trifluoroethyl group can thus be leveraged to improve the selectivity of chiral separations. nih.gov

Applications in DNA-Encoded Library Synthesis (Chemical Aspects of Conjugation and Diversification)

DNA-encoded library (DEL) technology has emerged as a powerful platform for the discovery of new drug leads. nih.gov DELs consist of large collections of small molecules that are individually tagged with a unique DNA barcode. The synthesis of DELs requires chemical reactions that are compatible with the aqueous environment and the sensitive nature of the DNA tag. nih.gov

Amide bond formation is a cornerstone of DEL synthesis, used to couple carboxylic acid building blocks to amine-functionalized DNA or to an amine on a growing small molecule scaffold. researchgate.net this compound could potentially be utilized in DEL synthesis in several ways:

As a Building Block: A derivative of this compound containing a reactive handle (e.g., a carboxylic acid or an amine) could be incorporated into a DEL. The trifluoroethylphenylcarbamate moiety would then become part of the final small molecule library members, potentially imparting favorable properties such as increased metabolic stability and specific binding interactions.

As a Reagent for Amine Diversification: this compound could be used to acylate an amine-functionalized scaffold attached to DNA. This would introduce the 2,2,2-trifluoroethoxycarbonyl group, providing a means of diversifying the library.

The chemical conjugation of a building block derived from this compound would typically involve standard amide coupling conditions that have been optimized for on-DNA synthesis. These conditions often employ water-soluble coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOAt (1-hydroxy-7-azabenzotriazole). researchgate.net

The diversification of a DEL using a this compound-derived building block would contribute to the structural and chemical diversity of the library, increasing the probability of identifying a binder to a target protein.

Intermediate in the Synthesis of Complex Ring Systems (e.g., Quinolinones)

Quinolinones are a class of heterocyclic compounds that are prevalent in many natural products and pharmaceutically active molecules. There are numerous synthetic routes to quinolinones, and intermediates derived from N-aryl carbamates can be employed in their construction. researchgate.net

One plausible synthetic strategy involves the intramolecular cyclization of a suitably substituted N-phenylcarbamate derivative. For example, an ortho-functionalized this compound could serve as a precursor to a quinolinone. The DoM reaction described in section 8.1 provides a means to introduce the necessary functionality at the ortho-position.

A hypothetical route to a quinolinone from this compound is outlined below:

Directed ortho-Metalation and Alkylation: Treatment of this compound with an organolithium base followed by quenching with an electrophile such as an α,β-unsaturated ester (e.g., ethyl acrylate) would introduce a carbon chain at the ortho-position.

Intramolecular Cyclization: Subsequent treatment with a strong acid or base could promote an intramolecular cyclization reaction, such as a Dieckmann condensation or a Friedel-Crafts acylation, to form the quinolinone ring system.

Loss of the Trifluoroethyl Group: The 2,2,2-trifluoroethoxy group would likely be eliminated during the cyclization or subsequent workup steps.

This approach highlights the utility of this compound as a versatile starting material for the synthesis of more complex molecular architectures. The carbamate group serves not only to direct the initial functionalization but also as a latent leaving group in the final ring-forming step.

Q & A

Q. What are the recommended synthetic methodologies for 2,2,2-trifluoroethyl N-phenylcarbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling phenyl isocyanate with 2,2,2-trifluoroethanol under anhydrous conditions. Catalysts like triethylamine or DMAP can accelerate the reaction, while solvents such as THF or dichloromethane are preferred for their inertness. For example, in related carbamate syntheses (e.g., bromophenyl analogs), yields exceeding 70% are achieved using stoichiometric control and low temperatures (0–5°C) to minimize side reactions . Solvent polarity and catalyst loading significantly impact purity, as polar aprotic solvents enhance nucleophilic attack at the carbonyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the trifluoroethyl group (δ ~4.5 ppm for -OCH₂CF₃) and aromatic protons from the phenyl ring. Splitting patterns help identify rotational isomers, as seen in VT-NMR studies of analogous trifluoroethyl carbamates .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate the carbamate and trifluoroethyl groups .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 248.06 for C₉H₈F₃NO₂) .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential volatility and inhalation risks.
  • Store waste separately in halogenated solvent containers, as the trifluoroethyl group may release HF under hydrolytic conditions .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethyl group influence the carbamate’s reactivity in nucleophilic substitutions?

The -CF₃ group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or alcohols). This effect is evident in kinetic studies of analogous compounds, where trifluoroethyl carbamates exhibit 3–5× faster reaction rates compared to ethyl analogs . However, steric hindrance from the bulky -CF₃ group may reduce accessibility in sterically demanding reactions .

Q. How can reaction conditions be optimized to mitigate low yields in derivatization reactions?

  • Temperature : Lower temperatures (e.g., -20°C) favor selectivity in multi-step syntheses.
  • Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) can stabilize transition states in electrophilic substitutions .
  • Solvent Choice : Non-polar solvents (e.g., toluene) reduce side reactions like hydrolysis, as demonstrated in bromophenyl carbamate syntheses .

Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR splits)?

VT-NMR analysis is critical for identifying rotational isomerism. For example, in trifluoroethyl carbamates, restricted rotation around the C-N bond at room temperature can produce split signals, which coalesce at elevated temperatures (e.g., 60°C). Computational modeling (DFT) of potential energy surfaces can further validate rotational barriers .

Q. What is the impact of aryl substituents on the biological activity of N-phenylcarbamate derivatives?

Electron-deficient aryl groups (e.g., 3-bromophenyl) enhance stability against enzymatic hydrolysis, as seen in pesticidal carbamates . Conversely, electron-donating groups (e.g., 4-methoxyphenyl) increase metabolic clearance in pharmacokinetic studies. Quantitative structure-activity relationship (QSAR) models incorporating Hammett σ constants are recommended for predictive analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.